1-(3-bromobenzyl)-1H-indole-3-carbaldehyde
CAS No.: 174367-69-2
Cat. No.: VC21309505
Molecular Formula: C16H12BrNO
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174367-69-2 |
---|---|
Molecular Formula | C16H12BrNO |
Molecular Weight | 314.18 g/mol |
IUPAC Name | 1-[(3-bromophenyl)methyl]indole-3-carbaldehyde |
Standard InChI | InChI=1S/C16H12BrNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 |
Standard InChI Key | PSPUCTNWXJAVAM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=O |
Introduction
Synthesis and Reaction Pathways
The synthesis of 1-(3-bromobenzyl)-1H-indole-3-carbaldehyde involves multi-step strategies, often leveraging indole precursors and bromination or coupling reactions. Below is a detailed breakdown of reported methods:
Nucleophilic Substitution and Alkylation
A common approach begins with the alkylation of indole-3-carbaldehyde. For example, reacting indole-3-carbaldehyde with 3-bromobenzyl bromide in the presence of a base (e.g., NaH) and a solvent (e.g., THF) yields the target compound. This method typically proceeds under reflux conditions over 48 hours, achieving yields ranging from 24% to 53% .
Table 1: Representative Reaction Conditions for Synthesis
Reagent | Base | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Indole-3-carbaldehyde | NaH | THF | Reflux | 48 hrs | 24–53% |
3-Bromobenzyl bromide | – | – | – | – | – |
Data derived from general indole alkylation protocols .
Challenges and Optimization
The aldehyde group’s sensitivity to oxidation or nucleophilic attack necessitates anhydrous conditions and inert atmospheres. Additionally, the bromobenzyl group’s steric hindrance can reduce reaction efficiency, necessitating prolonged reaction times or catalysts to improve yields. Purification via silica gel chromatography is typically employed to isolate the compound from byproducts .
Physical and Chemical Properties
Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 314.18 g/mol | |
XLogP3 (logP) | 3.7 | |
Topological Polar SA | 22 Ų | |
Rotatable Bonds | 3 | |
Exact Mass | 313.01023 Da |
The compound’s lipophilicity (XLogP3 = 3.7) suggests moderate membrane permeability, a trait relevant to pharmacological applications. Its polar surface area (22 Ų) indicates limited hydrogen-bonding capacity, influencing solubility in polar solvents .
Applications in Research and Industry
Medicinal Chemistry
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde serves as a precursor for synthesizing bioactive molecules. Its aldehyde group enables condensation with amines to form Schiff bases, which are explored for antimicrobial and anticancer activity. The bromine atom facilitates cross-coupling reactions to introduce additional functional groups, enhancing target specificity .
Organic Synthesis
The compound’s versatility in cross-coupling reactions makes it valuable for constructing heterocyclic frameworks. For example:
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Suzuki Coupling: Replacing bromine with aryl or heteroaryl groups to form biaryl systems.
-
Reductive Amination: Converting the aldehyde to a secondary amine for alkaloid synthesis .
Hazard Type | Description |
---|---|
Irritant | May cause skin/eye irritation |
Flammability | Not classified as flammable |
Environmental Impact | Data limited; handle with care |
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